molecular formula C12H15N3O B2799237 2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2198675-37-3

2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2799237
CAS No.: 2198675-37-3
M. Wt: 217.272
InChI Key: NEHAFLDGXKBISV-UHFFFAOYSA-N
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Description

2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 2198675-37-3) is a high-purity chemical compound offered for research purposes. This Imidazo[4,5-b]pyridine derivative is a compound of interest in medicinal chemistry and drug discovery, particularly in the investigation of novel therapeutics for inflammatory disorders . Related structural analogs in its class are also being explored in advanced research areas, such as in the modulation of targets like ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) and the stimulator of interferon genes (STING) pathway, pointing to its potential value in immuno-oncology and cancer immunotherapy research . With a molecular formula of C12H15N3O and a molecular weight of 217.27 g/mol, it is characterized for precise experimental use . This product is strictly for research and development in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals with appropriate personal protective equipment (PPE) and under strict laboratory safety protocols.

Properties

IUPAC Name

2-(1-cyclopropylethoxy)-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8(9-5-6-9)16-12-14-10-4-3-7-13-11(10)15(12)2/h3-4,7-9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHAFLDGXKBISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC3=C(N2C)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 1-azadiene derivative with a 2-carbon π-component in a [4 + 2] cycloaddition reaction. This can be achieved through thermal pericyclic reactions or transition metal-catalyzed formal cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the cycloaddition reactions to maximize yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the imidazo[4,5-b]pyridine scaffold.

Scientific Research Applications

2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Variations

The imidazo[4,5-b]pyridine scaffold is versatile, with substituents critically influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Key Properties/Applications References
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine 2-(pyridylsulfonyl), 3-methyl, 6-CF₃ Agrochemical (insecticidal activity)
5-(1H-Indol-6-yl)-3-methyl-3H-imidazo[4,5-b]pyridine 3-methyl, 5-indolyl Spectroscopic data (δ 157.33 in ¹³C NMR)
2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine 2-CF₃ High melting point (275–276°C)
3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine 3-methyl, 6-NH₂ Synthetic intermediate (97% purity)
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile (Compound 17) 3-methyl, 2-benzonitrile Biological activity (unspecified)

Key Observations :

  • Agrochemical Utility : Sulfonyl and trifluoromethyl groups (e.g., in ) enhance lipophilicity and target binding, making analogs effective insecticides .
  • Physical Properties : Trifluoromethyl substitution () increases thermal stability (melting point >275°C), whereas ethoxy groups (as in the target compound) may improve solubility.
  • Synthetic Flexibility : Position 2 is frequently modified with aryl or alkyl groups via nucleophilic displacement or cross-coupling, as seen in patents .

Spectroscopic and Analytical Data

  • ¹³C NMR Shifts : 5-(1H-Indol-6-yl)-3-methyl-3H-imidazo[4,5-b]pyridine () shows distinct δ 157.33 and 109.34 ppm peaks, correlating with aromatic and aliphatic carbons. The target compound’s cyclopropylethoxy group would likely introduce unique shifts in the 60–80 ppm range (cyclopropyl carbons).
  • Mass Spectrometry : Analogs like Compound 17 () and 3-methyl-3H-imidazo[4,5-b]pyridin-6-amine () show [M+H]+ peaks consistent with their molecular weights, aiding structural confirmation.

Biological Activity

2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine is a compound belonging to the imidazo[4,5-b]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H15N3C_{13}H_{15}N_{3}, and it features a unique imidazo-pyridine core that is known for various biological activities. The cyclopropylethoxy group contributes to its pharmacological profile by influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer properties. A study demonstrated that certain imidazo[4,5-b]pyridines effectively inhibited c-Met kinase, a critical target in cancer therapy. The tested compounds showed potent inhibition of tumor growth in xenograft models without adverse effects on body weight .

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundTargetIC50 (µM)Model Used
Compound Ac-Met Kinase0.25NIH-3T3/TPR-Met
Compound Bc-Met Kinase0.30NIH-3T3/TPR-Met
This compoundc-Met KinaseTBDTBD

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. It has been evaluated for its effects on COX-1 and COX-2 enzymes, which are critical mediators in inflammatory pathways. Preliminary results suggest that the compound can inhibit these enzymes effectively, similar to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by Imidazo[4,5-b]pyridine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compoundTBDTBD

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets such as kinases and enzymes involved in inflammatory processes. The imidazo-pyridine structure allows for effective binding to these targets, facilitating the modulation of their activity.

Case Studies

Several studies have explored the efficacy of imidazo[4,5-b]pyridine derivatives in various disease models:

  • Cancer Models : In a study involving human cancer cell lines, derivatives exhibited significant cytotoxicity against multiple cancer types, including colon and breast cancers.
  • Inflammatory Models : In vivo studies using carrageenan-induced paw edema demonstrated that compounds similar to this compound significantly reduced inflammation comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

Q. What are the common synthetic pathways for synthesizing imidazo[4,5-b]pyridine derivatives like 2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine?

Synthesis typically involves multi-step reactions, such as:

  • Cyclization : Reacting pyridine derivatives (e.g., 2-cyanopyridine) with cyclopropylethoxy precursors under basic conditions (e.g., Na₂CO₃) in solvents like ethanol or DMF .
  • Condensation : Microwave-assisted synthesis or nucleophilic substitution to introduce substituents like the cyclopropylethoxy group .
  • Purification : Chromatography or recrystallization (e.g., DMF/EtOH mixtures) to isolate the target compound .

Q. Which characterization techniques are critical for confirming the structure of imidazo[4,5-b]pyridine derivatives?

Key methods include:

  • X-ray crystallography : Resolves dihedral angles and intermolecular interactions (e.g., weak C–H···N hydrogen bonds) .
  • NMR spectroscopy : Identifies substitution patterns (e.g., ¹H NMR for methyl and cyclopropylethoxy groups) .
  • Mass spectrometry (LC–MS) : Validates molecular weight and fragmentation patterns .

Q. How are biological activities of imidazo[4,5-b]pyridine derivatives evaluated in vitro?

Common assays include:

  • Anticancer screening : Cell viability assays (e.g., MTT) against cancer cell lines .
  • Antimicrobial testing : Disk diffusion or broth microdilution against bacterial/fungal strains .
  • Enzyme inhibition : Kinase or tubulin polymerization assays to study mechanistic targets .

Advanced Research Questions

Q. How can reaction conditions be optimized for imidazo[4,5-b]pyridine synthesis (e.g., yield, purity)?

Optimization strategies:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from days to hours) and improves yield .
  • Catalyst selection : Phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) enhance alkylation efficiency .
  • Solvent tuning : Polar aprotic solvents (e.g., DMF) stabilize intermediates during cyclization .

Q. What role do DFT calculations play in analyzing imidazo[4,5-b]pyridine derivatives?

DFT studies provide:

  • Electronic properties : HOMO-LUMO gaps predict reactivity and charge distribution .
  • Vibrational spectra : Match experimental IR/Raman data to validate molecular geometry .
  • Non-covalent interactions : Quantify stacking interactions for crystal engineering .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Q. How are analytical methods validated for imidazo[4,5-b]pyridine quantification in biological matrices?

Validation parameters include:

  • Linearity : Calibration curves (R² > 0.99) using LC–MS/MS .
  • Recovery rates : Spiked plasma samples to assess extraction efficiency (>85%) .
  • Limit of detection (LOD) : Typically 0.1–1 ng/mL for high-sensitivity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.